An In-depth Technical Guide to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: Properties, Synthesis, and Therapeutic Potential
An In-depth Technical Guide to 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole: Properties, Synthesis, and Therapeutic Potential
This guide provides a comprehensive technical overview of the chemical properties, synthesis, and potential applications of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole, a heterocyclic compound of interest to researchers, scientists, and drug development professionals. While specific data for this exact molecule is limited in publicly available literature, this document synthesizes information from analogous structures and the well-established chemistry of pyrazole and pyrrolidine scaffolds to provide a robust and insightful resource.
Introduction: The Significance of the Pyrazole-Pyrrolidine Scaffold
The fusion of a pyrazole ring with a pyrrolidine moiety in 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole creates a molecule with significant potential in medicinal chemistry. Pyrazoles are a well-known class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms, a core structure present in numerous FDA-approved drugs.[1][2] This scaffold is valued for its metabolic stability and its ability to act as a versatile pharmacophore, engaging in various biological interactions.[3][4] The pyrazole ring is aromatic and can serve as a bioisostere for a phenyl ring, often improving physicochemical properties such as solubility.[3]
The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a common feature in a vast array of natural products and synthetic drugs. Its three-dimensional structure can provide crucial interactions with biological targets and influence the overall pharmacokinetic profile of a molecule. The combination of these two privileged scaffolds in 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole suggests a molecule with potential for nuanced biological activity, particularly in the realm of central nervous system (CNS) disorders, where such hybrid structures have shown promise.[5]
Physicochemical and Spectroscopic Characterization
Table 1: Predicted Physicochemical Properties of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole
| Property | Predicted Value/Characteristic | Rationale |
| Molecular Formula | C₈H₁₃N₃ | Based on chemical structure. |
| Molecular Weight | 151.21 g/mol | Calculated from the molecular formula. |
| Appearance | Likely a colorless to pale yellow oil or low-melting solid | Based on similar small molecule N-heterocycles. |
| Solubility | Soluble in polar organic solvents (e.g., methanol, ethanol, DMSO, DMF). Limited solubility in non-polar solvents. Likely to be water-soluble, especially at acidic pH due to the basic pyrrolidine nitrogen. | The presence of polar N-H and N atoms and the ability to form hydrogen bonds suggests solubility in polar solvents. The basic pyrrolidine nitrogen can be protonated to form a salt, increasing water solubility. |
| pKa | The pyrrolidine nitrogen is expected to be basic, with a pKa around 9-10. The pyrazole ring is weakly basic. | The pyrrolidine nitrogen is a secondary amine. The pyrazole ring is a weak base due to the delocalization of the lone pair on one nitrogen atom into the aromatic system.[3] |
| LogP | Estimated to be low to moderate. | The presence of polar functional groups and the relatively small size of the molecule suggest a lower lipophilicity. |
Spectroscopic Profile (Predicted)
The structural features of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole would give rise to a characteristic spectroscopic signature.
Nuclear Magnetic Resonance (NMR) Spectroscopy:
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¹H NMR: The spectrum would be expected to show distinct signals for the protons on the pyrazole and pyrrolidine rings. The N-methyl group on the pyrazole would appear as a singlet, likely in the range of 3.5-4.0 ppm. The protons on the pyrazole ring would appear as singlets or doublets in the aromatic region (around 7.0-8.0 ppm). The pyrrolidine protons would be found in the aliphatic region (typically 1.5-3.5 ppm), with their chemical shifts and multiplicities depending on their specific environment and coupling to neighboring protons. The N-H proton of the pyrrolidine ring would likely be a broad singlet.[6][7]
-
¹³C NMR: The carbon signals for the pyrazole ring would be in the aromatic region (around 100-150 ppm). The N-methyl carbon would be a distinct signal in the aliphatic region (around 35-45 ppm). The carbons of the pyrrolidine ring would appear in the upfield region of the spectrum. The chemical shifts of the pyrazole carbons are sensitive to the substitution pattern.[8]
Mass Spectrometry (MS):
-
Electron ionization (EI) mass spectrometry would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of fragments from the pyrrolidine ring and potentially the methyl group from the pyrazole.[9]
Synthesis and Reactivity
The synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole can be approached through several established synthetic strategies in heterocyclic chemistry. A plausible and efficient route involves the construction of the 1-methyl-4-halopyrazole intermediate followed by a cross-coupling reaction with a suitable pyrrolidine derivative.
Proposed Synthetic Pathway
A logical synthetic approach would involve a two-step process:
-
Synthesis of a 1-methyl-4-halopyrazole intermediate: This can be achieved through the cyclization of a 1,3-dicarbonyl compound with methylhydrazine, followed by halogenation at the C4 position.
-
Cross-coupling with a pyrrolidine derivative: A transition metal-catalyzed cross-coupling reaction, such as the Buchwald-Hartwig amination, can then be employed to form the C-N bond between the pyrazole and pyrrolidine rings.[10]
Caption: Proposed two-step synthesis of 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.
Detailed Experimental Protocol (Hypothetical)
The following protocol is a hypothetical, yet plausible, procedure based on established methodologies for similar transformations.
Step 1: Synthesis of 1-methyl-4-bromopyrazole
-
Reaction Setup: To a solution of 1,1,3,3-tetramethoxypropane in a suitable solvent (e.g., ethanol), add methylhydrazine sulfate and an acid catalyst (e.g., sulfuric acid).
-
Cyclization: Heat the reaction mixture at reflux for several hours until the starting material is consumed (monitored by TLC or LC-MS).
-
Work-up: Cool the reaction mixture, neutralize with a base (e.g., sodium bicarbonate solution), and extract the product with an organic solvent (e.g., ethyl acetate). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 1-methylpyrazole.
-
Bromination: Dissolve the crude 1-methylpyrazole in a suitable solvent (e.g., chloroform or carbon tetrachloride). Add N-bromosuccinimide (NBS) portion-wise at room temperature.
-
Reaction Monitoring and Work-up: Stir the reaction mixture until completion. Wash the reaction mixture with water and brine, dry the organic layer, and concentrate to give the crude 1-methyl-4-bromopyrazole, which can be purified by column chromatography.
Step 2: Buchwald-Hartwig Amination with 3-aminopyrrolidine
-
Reaction Setup: In an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen), combine 1-methyl-4-bromopyrazole, 3-aminopyrrolidine (or a suitable protected derivative), a palladium catalyst (e.g., Pd₂(dba)₃), a phosphine ligand (e.g., Xantphos or BINAP), and a base (e.g., sodium tert-butoxide or cesium carbonate) in a dry, aprotic solvent (e.g., toluene or dioxane).
-
Coupling Reaction: Heat the reaction mixture at the appropriate temperature (typically 80-110 °C) until the starting materials are consumed.
-
Work-up and Purification: Cool the reaction mixture, dilute with an organic solvent, and filter through a pad of celite. Wash the filtrate with water and brine, dry the organic layer, and concentrate. The crude product can be purified by column chromatography on silica gel to afford the desired 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole.
Reactivity of the Pyrazole Ring
The pyrazole ring is aromatic and generally stable to oxidation and reduction.[11] Electrophilic substitution reactions, such as halogenation, nitration, and sulfonation, typically occur at the C4 position. The nitrogen atoms of the pyrazole ring can be alkylated. The N1-H of an unsubstituted pyrazole can be deprotonated with a strong base to form a pyrazolate anion, which is a potent nucleophile.[12]
Potential Pharmacological Applications and Biological Targets
The combination of the pyrazole and pyrrolidine moieties suggests a range of potential pharmacological activities. Pyrazole derivatives are known to exhibit a broad spectrum of biological effects, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[13]
Given the prevalence of the pyrrolidine ring in CNS-active compounds, 1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole and its derivatives are promising candidates for targeting neurological and psychiatric disorders. The pyrrolidine moiety can provide a key interaction with receptors and enzymes in the brain, while the pyrazole core can be fine-tuned to optimize potency, selectivity, and pharmacokinetic properties.
Potential Therapeutic Areas and Biological Targets:
-
Neurodegenerative Diseases: The pyrazole scaffold has been explored for its potential in treating neurodegenerative disorders such as Alzheimer's and Parkinson's disease.[14]
-
Psychiatric Disorders: Compounds containing pyrazole and pyrrolidine rings have been investigated as ligands for various CNS receptors, including dopamine and serotonin receptors, which are implicated in conditions like schizophrenia, depression, and anxiety.
-
Kinase Inhibition: 4-Aminopyrazole derivatives have been identified as potent inhibitors of Janus kinases (JAKs), which are involved in inflammatory and autoimmune diseases.[11]
-
Cannabinoid Receptors: Pyrazoline derivatives, which are structurally related to pyrazoles, have been patented as modulators of cannabinoid CB1 receptors, suggesting a potential role in pain management and other neurological conditions.[5]
Caption: Potential applications and biological targets of the pyrazole-pyrrolidine scaffold.
Conclusion and Future Directions
1-methyl-4-(pyrrolidin-3-yl)-1H-pyrazole represents a promising scaffold for the development of novel therapeutic agents. While specific experimental data on this compound is currently limited, the well-documented chemistry and pharmacology of its constituent pyrazole and pyrrolidine rings provide a strong foundation for its further investigation.
Future research should focus on the development and optimization of a robust synthetic route to access this molecule and its derivatives. Comprehensive spectroscopic and physicochemical characterization will be essential to confirm its structure and properties. Furthermore, systematic screening of this compound and its analogs against a panel of relevant biological targets, particularly those implicated in CNS disorders, will be crucial to unlocking its full therapeutic potential. The insights provided in this guide offer a starting point for researchers to explore the rich chemical and biological landscape of this intriguing heterocyclic system.
References
- Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors. PubMed. (2016-06-15).
- Multiple biological active 4-aminopyrazoles containing trifluoromethyl and their 4-nitroso-precursors: Synthesis and evaluation.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline.
- A ¹³C NMR spectroscopy study of the structure of N-H pyrazoles and indazoles. Canadian Journal of Chemistry.
- Amino-Pyrazoles in Medicinal Chemistry: A Review. MDPI.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Royal Society of Chemistry.
- C4-Alkylamination of C4-Halo-1H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed Central.
- ¹³C NMR chemical shifts of N-unsubstituted- and N-methyl-pyrazole derivatives.
- Completion of Crystallographic Data for the Series of 4-Halogen
- Biologically active 4-aminopyrazole derivatives.
- Buchwald-Hartwig coupling of 4-bromo-1H-1-tritylpyrazole (1Br) with various amines.
- Buchwald-Hartwig coupling between 4-halo-1H-1-tritylpyrazoles (1) and piperidine.
- Synthesis and X-ray Crystal Structure of New Substituted 3-4′-Bipyrazole Derivatives. Hirshfeld Analysis, DFT and NBO Studies. MDPI.
- Synthesis and Crystal Structures of N-Substituted Pyrazolines. PubMed Central.
- Recent Advancements in the Synthesis of Pyrazole Derivative for the Treatment of Alzheimer's Disease.
- Synthetic Approaches and Biological Applications of Aminopyrazolecarbonitriles. Semantic Scholar.
- ¹³C NMR chemical shifts for pyrazoles 1Pz–12Pz in DMSO-d6 at 50°C.
- List of Patent on Pyrazoline Filed with World Intellectual Proprietary Organization (WIPO).
- X-ray crystallographic comparison of pyrazole subsidiaries.
- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry.
- Pyrazole compound and medicinal composition containing the same.
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazole derivatives as H4 antagonist compounds. PubChem.
- The 1H NMR spectrum of pyrazole in a nem
- A Comprehensive Review on Pyrazole and It's Pharmacological Properties. IJRASET.
- Synthesis, X-ray Crystal Structures and Optical Properties of Novel Substituted Pyrazoly 1,3,4-oxadiazole Deriv
- C4-Alkylamination of C4-Halo-1 H-1-tritylpyrazoles Using Pd(dba)2 or CuI. PubMed.
- 1H-Pyrazol-5-amine, 3-methyl-1-phenyl-. NIST WebBook.
- Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investig
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. PubMed Central.
- Pyrazoline Containing Compounds as Therapeutic Targets for Neurodegener
- Buchwald–Hartwig amin
- Table 1 . 1 H NMR chemical shifts of compounds 6-9: δ H [ppm].
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- Synthesis of 1-(pyrrolidin-2-ylmethyl)-1H-azoles and their piperidine-derived homologues. Semantic Scholar.
- 1H NMR Chemical Shift.
- Head-to-head comparison of Suzuki coupling protocols for pyrazole synthesis. Benchchem.
- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines.
- NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry.
- Suzuki Coupling. Organic Chemistry Portal.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Deriv
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. mdpi.com [mdpi.com]
- 3. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. 1H NMR Chemical Shift [sites.science.oregonstate.edu]
- 8. researchgate.net [researchgate.net]
- 9. 1H-Pyrazol-5-amine, 3-methyl-1-phenyl- [webbook.nist.gov]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. Design, synthesis and preliminary biological evaluation of 4-aminopyrazole derivatives as novel and potent JAKs inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
